2,4-Dibromophenyl acetate
Overview
Description
2,4-Dibromophenyl acetate is a chemical compound with the formula C8H6Br2O2 . It is also known as Acetic acid, 2,4-dibromophenyl ester . The molecular weight of this compound is 293.940 .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenyl acetate consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two bromine atoms and an acetyl group . The IUPAC Standard InChI for this compound is InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 .Scientific Research Applications
1. Environmental Remediation
2,4-Dibromophenyl acetate has been studied in the context of environmental remediation. Research has demonstrated that acetate can act as an electron donor to stimulate the degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions. This implies potential applications in remediating soils polluted with similar compounds (Yang et al., 2017).
2. Synthesis and Chemical Applications
2,4-Dibromophenyl acetate has been utilized in the synthesis of various compounds. For instance, it was involved in the synthesis of ethyl (4-phenylphenyl)acetate through Suzuki coupling reactions, a process with applications in medicinal chemistry and drug discovery (Costa et al., 2012). Another study involved synthesizing halogenated derivatives of 2,4-dibromophenyl benzoate, demonstrating potential applications in electronic structure and reactivity studies (Imran et al., 2020).
3. Toxicology and Environmental Impact
Studies have explored the toxic effects of related compounds, including herbicidal ionic liquids containing 2,4-dibromophenyl acetate derivatives, on microbial communities. This research is crucial for understanding the environmental impact and safety of these compounds (Czarny et al., 2019).
properties
IUPAC Name |
(2,4-dibromophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBCSBQMWRLETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958114 | |
Record name | 2,4-Dibromophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromophenyl acetate | |
CAS RN |
36914-79-1 | |
Record name | Phenol, 2,4-dibromo-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dibromophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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